GSK481

Descripción general

Descripción

GSK481 es un inhibidor altamente potente, selectivo y específico de la quinasa de proteína 1 que interactúa con el receptor (RIP1). Ha demostrado un potencial significativo en la inhibición de la necroptosis, una forma de muerte celular programada, y ha sido ampliamente estudiado por su papel en la inflamación y la apoptosis .

Métodos De Preparación

La síntesis de GSK481 implica varios pasos, comenzando con la preparación de la estructura central de benzoxazepinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzoxazepinona: Esto involucra la ciclización de precursores apropiados en condiciones controladas.

Funcionalización: Introducción de grupos funcionales como isoxazol y carboxamida.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la ampliación del proceso de síntesis de laboratorio asegurando la consistencia y la pureza.

Análisis De Reacciones Químicas

GSK481 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Autoimmune Diseases

GSK481 has shown promise in the treatment of autoimmune conditions such as rheumatoid arthritis and psoriasis. Its ability to inhibit RIPK1-mediated cell death can help in reducing inflammation and tissue damage associated with these diseases. In preclinical models, this compound has demonstrated efficacy in mitigating symptoms by modulating inflammatory pathways .

Cancer Therapy

The role of RIPK1 in cancer progression makes this compound a potential candidate for oncological therapies. By inhibiting RIPK1, this compound may enhance the effectiveness of existing cancer treatments by preventing tumor cell survival mechanisms that rely on necroptosis . Studies have indicated that targeting RIPK1 can sensitize cancer cells to chemotherapy and reduce tumor growth in various models .

Neurodegenerative Disorders

Research suggests that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The inhibition of RIPK1 may help protect neuronal cells from death induced by inflammatory processes, thereby preserving cognitive function and neuronal integrity in affected individuals .

Study on Inflammatory Diseases

A study conducted by Harris et al. investigated the structure-activity relationship (SAR) of this compound and its analogs using Activity Miner tools. The study revealed significant insights into how modifications to the compound's structure could enhance its potency against RIPK1, providing a pathway for developing more effective therapeutics for inflammatory diseases .

Neuroprotective Effects

In a model assessing neuroprotection, this compound demonstrated a reduction in neuronal loss during inflammatory challenges. The compound effectively decreased the levels of pro-inflammatory cytokines and protected against cell death induced by TNF-alpha, showcasing its potential as a neuroprotective agent .

Data Table: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Autoimmune Diseases | Inhibition of RIPK1 | Reduced inflammation and tissue damage |

| Cancer Therapy | Sensitization to chemotherapy | Enhanced efficacy against tumor growth |

| Neurodegenerative Disorders | Neuroprotection | Decreased neuronal loss during inflammation |

Mecanismo De Acción

GSK481 ejerce sus efectos inhibiendo selectivamente la quinasa RIP1. Se une al bolsillo de unión al ATP de RIP1, evitando su autofosforilación en Ser166. Esta inhibición bloquea las vías de señalización aguas abajo involucradas en la necroptosis y la inflamación. This compound muestra una alta selectividad para el RIP1 humano y el mono cynomolgus sobre otras quinasas .

Comparación Con Compuestos Similares

GSK481 es único en su alta potencia y selectividad para la quinasa RIP1. Los compuestos similares incluyen:

GSK2982772: Otro inhibidor de la quinasa RIP1 con selectividad similar pero diferentes propiedades farmacocinéticas.

Necrostatina-1: Un inhibidor de RIP1 menos selectivo que también se dirige a otras quinasas.

GSK963: Un compuesto con efectos inhibitorios similares en RIP1 pero diferente estructura química

This compound destaca por su alta especificidad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas.

Actividad Biológica

GSK481 is a highly selective inhibitor of receptor-interacting protein 1 (RIPK1), a kinase that plays a crucial role in regulating cell death pathways, particularly apoptosis and necroptosis. This compound has gained attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as cancers. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

This compound functions by selectively inhibiting RIPK1, which is pivotal in mediating inflammatory responses and cell death. The compound's binding affinity to RIPK1 is characterized by an IC50 value of approximately 1.3 nM , indicating its potent inhibitory capacity against this kinase . The inhibition of RIPK1 prevents the activation of downstream signaling pathways that lead to necroptosis, a form of programmed cell death associated with inflammation.

Structural Insights

The structure of this compound has been elucidated through X-ray crystallography, revealing its binding interactions within the ATP-binding pocket of RIPK1. The binding mode suggests that this compound spans multiple zones within the kinase domain, including hydrophobic and polar interactions that enhance specificity .

Efficacy in Cell Models

This compound has been tested in various cellular models to assess its efficacy in preventing cell death:

| Cell Type | IC50 (nM) | Effect |

|---|---|---|

| Human Colorectal Adenocarcinoma (HT-29) | 1.3 | Inhibition of necroptosis |

| Mouse Embryonic Fibroblasts (MEFs) | 2.0 | Prevention of TNF-induced apoptosis |

| Primary Aortic Smooth Muscle Cells | 10.0 | Protection against cytokine-induced death |

These results indicate that this compound effectively inhibits necroptosis across different cell types, underscoring its potential as a therapeutic agent.

Comparison with Other Inhibitors

This compound's potency can be compared to other known RIPK1 inhibitors:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 1.3 | Highly selective for RIPK1 |

| Necrostatin-1 | 650 | Less selective |

| GSK157 | 2.9 | Selective for RIPK1 |

This table highlights this compound's superior selectivity and potency compared to other inhibitors, making it a promising candidate for drug development .

Case Study 1: Inflammation and Autoimmune Disease

In a murine model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. Histological analysis revealed decreased infiltration of immune cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . These findings suggest that targeting RIPK1 with this compound may provide therapeutic benefits in inflammatory diseases.

Case Study 2: Cancer Therapeutics

This compound has also shown promise in cancer models where RIPK1-mediated signaling contributes to tumor growth. In xenograft studies using human cancer cell lines, treatment with this compound led to reduced tumor size and increased survival rates compared to control groups . The mechanism appears to involve the inhibition of necroptosis, thereby promoting apoptosis in cancer cells while sparing normal tissues.

Future Directions

The ongoing research into this compound focuses on its pharmacokinetics and long-term safety profiles in clinical settings. Additionally, understanding the structure-activity relationship (SAR) around this compound could lead to the development of even more potent derivatives with improved therapeutic indices .

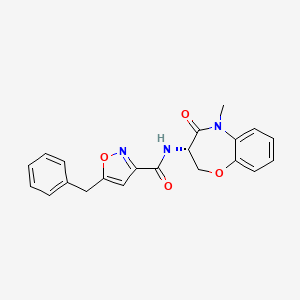

Propiedades

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUWGGQMADIBV-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.